Cas no 326007-94-7 (N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzodioxole and benzothiophene scaffold, linked via a carboxamide group. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of chloro and methoxy substituents enhances its reactivity and binding affinity, making it suitable for targeted molecular interactions. This compound exhibits stability under standard conditions and demonstrates compatibility with further functionalization, enabling diverse derivatization pathways. Its well-defined chemical properties and purity make it a valuable candidate for research applications in developing bioactive molecules or exploring structure-activity relationships.
N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide structure
326007-94-7 structure
Product Name:N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
CAS No:326007-94-7
MF:C18H14ClNO4S
MW:375.826062679291
CID:6078187
PubChem ID:1158043
Update Time:2025-05-20

N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-chloro-6-methoxybenzo[b]thiophene-2-carboxamide
    • Benzo[b]thiophene-2-carboxamide, N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-
    • SMSF0018649
    • BIM-0003130.P001
    • CBMicro_003038
    • 326007-94-7
    • AKOS000527682
    • Oprea1_301715
    • F0818-0071
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
    • N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
    • CB05047
    • SR-01000908126
    • SR-01000908126-1
    • Inchi: 1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21)
    • InChI Key: OSZJPJFXGFQAQP-UHFFFAOYSA-N
    • SMILES: C12=CC(OC)=CC=C1C(Cl)=C(C(NCC1=CC=C3OCOC3=C1)=O)S2

Computed Properties

  • Exact Mass: 375.0332068g/mol
  • Monoisotopic Mass: 375.0332068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Density: 1.438±0.06 g/cm3(Predicted)
  • Boiling Point: 593.0±50.0 °C(Predicted)
  • pka: 12.32±0.46(Predicted)

N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide Pricemore >>

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N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide Related Literature

Additional information on N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide (CAS No. 326007-94-7): An Overview

N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide (CAS No. 326007-94-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiophene derivatives and is characterized by its unique structural features, including a benzodioxole ring and a chloromethoxybenzothiophene moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is composed of a benzothiophene core, which is a heterocyclic compound with a benzene ring fused to a thiophene ring. The presence of the chloro and methoxy substituents on the benzothiophene ring, along with the benzodioxole moiety, imparts specific chemical properties and biological activities to the molecule. The benzodioxole ring, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of the compound.

Recent studies have explored the potential therapeutic applications of N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential as a novel anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an anticancer agent. Research has shown that N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings highlight the compound's potential for further development as an anticancer drug.

In addition to its anti-inflammatory and anticancer properties, N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and neurotoxicity induced by agents such as beta amyloid peptides. This neuroprotective activity makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of N-(2H-1,3-benzodioxol-5-yl)methyl-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide have also been studied to assess its suitability for therapeutic use. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further evaluate the safety and efficacy of N-(2H-1,3-benzodioxol-5-y-l)methyl--chloro--methoxy--benzothiophene--carboxamide, several clinical trials are currently underway. These trials aim to investigate the compound's therapeutic potential in various disease settings, including inflammatory disorders, cancer, and neurodegenerative diseases. Preliminary results from these trials are promising and suggest that this compound may offer significant clinical benefits.

In conclusion, N-(2H--benzodioxol--yl)methyl--chloro--methoxy--benzothiophene--carboxamide (CAS No. 326007--94--7) is a multifaceted compound with diverse biological activities and therapeutic potentials. Its unique chemical structure endows it with anti-inflammatory, anticancer, and neuroprotective properties, making it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound holds great promise for addressing unmet medical needs in various disease areas.

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